Prebetanin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

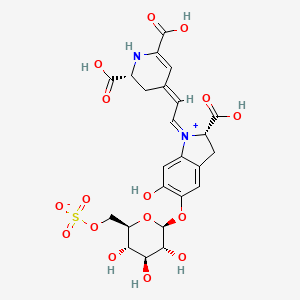

Prebetanin is a glycoside and a betalain. It derives from a betanidin.

科学研究应用

Chemical Properties and Stability

Prebetanin is known for its stability under various conditions, making it an attractive candidate for use as a natural colorant in food products. Research indicates that this compound maintains its integrity during simulated gastrointestinal digestion, although some degradation occurs. For instance, studies have shown that approximately 54% of this compound remains after undergoing oral, gastric, and intestinal phases of digestion .

Antioxidant Activity

One of the most significant applications of this compound is its antioxidant capacity. Various assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress in biological systems:

- Total Antioxidant Potential (TAP) : this compound exhibits a high TAP value across different phases of digestion, indicating its effectiveness in neutralizing reactive oxygen species .

- Ferric Reducing Ability of Plasma (FRAP) : In this assay, this compound effectively reduces ferric ions to ferrous ions, showcasing its electron-donating capacity .

- Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) : this compound has shown significant activity in both assays, further supporting its role as a potent antioxidant agent .

Table 1: Antioxidant Activity of this compound

| Assay Type | Pre-Digestion Value | Post-Digestion Value |

|---|---|---|

| TAP (%) | 75.42 ± 5.91 | 80.71 ± 0.92 |

| FRAP (µmoL) | 518.31 ± 3.31 | 585.82 ± 13.23 |

| TEAC (µmoL) | 3932.02 ± 94.42 | 4964.03 ± 5.31 |

| ORAC (µmoL) | 1992.44 ± 214.31 | 2217.53 ± 10.31 |

Anti-inflammatory Properties

Research has indicated that this compound can modulate inflammatory responses in various models:

- Cardiovascular Health : this compound has been shown to reduce oxidative stress and inflammation associated with cardiovascular diseases by inducing the expression of antioxidant enzymes .

- Cancer Therapy : Studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of mitochondrial pathways . In vitro studies on human cancer cell lines have demonstrated that this compound can significantly reduce cell viability and induce apoptotic processes .

Therapeutic Applications

The therapeutic potential of this compound extends into several health-related areas:

- Anticancer Activity : this compound has been studied for its effects on various cancer types, including breast and prostate cancers, where it exhibited cytotoxic effects against cancer cells while sparing normal cells .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by attenuating oxidative stress in neuronal cells .

- Metabolic Disorders : The compound has also been investigated for its potential role in managing metabolic disorders due to its anti-inflammatory properties and ability to modulate oxidative stress .

Case Studies

Several studies illustrate the practical applications of this compound:

- A study involving Sprague-Dawley rats demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in myocardial infarction models .

- In vitro experiments on human colon cancer cell lines showed that this compound treatment led to increased intracellular reactive oxygen species levels, suggesting a potential mechanism for inducing cancer cell death through oxidative stress .

属性

CAS 编号 |

13798-16-8 |

|---|---|

分子式 |

C24H26N2O16S |

分子量 |

630.5 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-carboxy-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-5-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C24H26N2O16S/c27-15-7-13-10(6-16(15)41-24-20(30)19(29)18(28)17(42-24)8-40-43(37,38)39)5-14(23(35)36)26(13)2-1-9-3-11(21(31)32)25-12(4-9)22(33)34/h1-3,6-7,12,14,17-20,24,28-30H,4-5,8H2,(H5,27,31,32,33,34,35,36,37,38,39)/t12-,14+,17-,18-,19+,20-,24-/m1/s1 |

InChI 键 |

OZXPZOHWSFDUDY-RYGANQNKSA-N |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |

手性 SMILES |

C\1[C@@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |

规范 SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。